molecular formula C14H13NO3 B11975385 N-(1,3-Dioxo-indan-2-ylidenemethyl)-butyramide

N-(1,3-Dioxo-indan-2-ylidenemethyl)-butyramide

Cat. No.: B11975385
M. Wt: 243.26 g/mol
InChI Key: ZMVQXONBBGOKMN-UHFFFAOYSA-N
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Description

N-(1,3-Dioxo-indan-2-ylidenemethyl)-butyramide is a chemical compound with the molecular formula C13H11NO3 It is known for its unique structure, which includes an indanone moiety fused with a butyramide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-Dioxo-indan-2-ylidenemethyl)-butyramide typically involves the condensation of indan-1,3-dione with butyramide under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-Dioxo-indan-2-ylidenemethyl)-butyramide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

N-(1,3-Dioxo-indan-2-ylidenemethyl)-butyramide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1,3-Dioxo-indan-2-ylidenemethyl)-butyramide involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-Dioxo-indan-2-ylidenemethyl)-propionamide
  • N-(1,3-Dioxo-indan-2-ylidenemethyl)-pyridin-4-yl-methyl]-3,5-dimethyl-benzamide

Uniqueness

N-(1,3-Dioxo-indan-2-ylidenemethyl)-butyramide is unique due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

N-[(1-hydroxy-3-oxoinden-2-yl)methylidene]butanamide

InChI

InChI=1S/C14H13NO3/c1-2-5-12(16)15-8-11-13(17)9-6-3-4-7-10(9)14(11)18/h3-4,6-8,17H,2,5H2,1H3

InChI Key

ZMVQXONBBGOKMN-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N=CC1=C(C2=CC=CC=C2C1=O)O

Origin of Product

United States

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